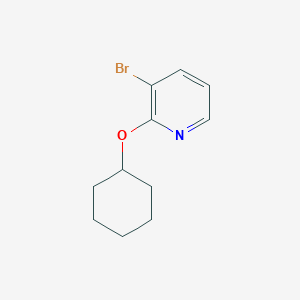

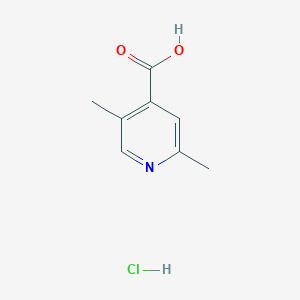

3-Bromo-2-(cyclohexyloxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

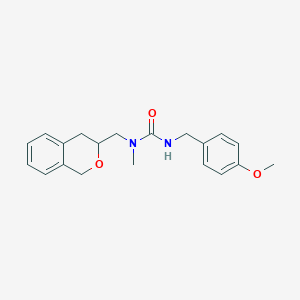

3-Bromo-2-(cyclohexyloxy)pyridine is a chemical compound with the CAS Number: 52200-50-7 . It has a molecular weight of 256.14 .

Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, it’s important to note that pyridine derivatives can participate in a variety of chemical reactions. For instance, 3-Bromo-2-hydroxypyridine can undergo reactions with atmospheric oxygen as the final oxidant .科学的研究の応用

Stereoselective Synthesis

- Stereoselective α,α'-Annelation Reactions : Research demonstrated stereoselective annelation reactions producing bridged dioxabicyclo[3.3.1]nonane ring systems with complete stereocontrol, which could be relevant for the synthesis and modification of "3-Bromo-2-(cyclohexyloxy)pyridine" in creating highly oxygenated cyclohexane rings found in natural products like phyllaemblic acid and glochicoccins B and D (Casey et al., 2010).

Photophysical Properties and Material Science

- Iridium Tetrazolate Complexes : Studies on heteroleptic mononuclear cyclometalated iridium(III) complexes with tetrazolate ligands showed the impact of ancillary ligands on the color tuning of these complexes. Although the direct relevance to "this compound" is not explicit, this research indicates the potential of brominated pyridines in constructing polymetallic architectures with specific photophysical properties (Stagni et al., 2008).

Radical Cyclization and Synthesis Methodologies

- Electrochemical Radical Cyclization : An improved procedure for electrochemical radical cyclization of bromo acetals, demonstrating the versatility of brominated compounds in synthesizing various cyclic structures under neutral conditions, could be analogous to applications involving "this compound" (Inokuchi et al., 1994).

Antioxidant Properties and Biological Activity

- Antioxidant Pyridinols : The synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols reported interesting antioxidant properties. This suggests the potential of brominated pyridines in developing compounds with significant biological activity, including "this compound" derivatives (Wijtmans et al., 2004).

Safety and Hazards

While specific safety and hazard information for 3-Bromo-2-(cyclohexyloxy)pyridine was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

3-bromo-2-cyclohexyloxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLXXXWDNUYXNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2642488.png)

![4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2642490.png)

![(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone](/img/structure/B2642493.png)

![3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2642494.png)

![1-[(4-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2642495.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2642496.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2642497.png)

![4-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B2642498.png)

![2-(3-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2642499.png)

![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B2642502.png)